Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate

Thymidylate synthase inhibition E. coli enzyme assay Biochemical profiling

Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate (CAS 65618-23-7) is a heterocyclic compound within the 2,4-thiazolidinedione (TZD) class, defined by a five-membered ring containing sulfur and two carbonyl groups. The presence of the ethyl carboxylate at the N3 position distinguishes it from many common TZD-based drugs and research compounds.

Molecular Formula C6H7NO4S
Molecular Weight 189.19 g/mol
CAS No. 65618-23-7
Cat. No. B15108465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate
CAS65618-23-7
Molecular FormulaC6H7NO4S
Molecular Weight189.19 g/mol
Structural Identifiers
SMILESCCOC(=O)N1C(=O)CSC1=O
InChIInChI=1S/C6H7NO4S/c1-2-11-5(9)7-4(8)3-12-6(7)10/h2-3H2,1H3
InChIKeyFNXJXKDQSFXRQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,4-Dioxo-1,3-Thiazolidine-3-Carboxylate: Enzyme Inhibition & Selective Potential


Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate (CAS 65618-23-7) is a heterocyclic compound within the 2,4-thiazolidinedione (TZD) class, defined by a five-membered ring containing sulfur and two carbonyl groups . The presence of the ethyl carboxylate at the N3 position distinguishes it from many common TZD-based drugs and research compounds. Quantitative biochemical data from authoritative databases confirm its moderate inhibitory activity against thymidylate synthase (TS) from Escherichia coli, with a reported IC50 of 850 nM [1]. The compound's core structure is also representative of a class of molecules known for selective inhibition of human carbonic anhydrase isoforms (specifically hCA XII), with close structural analogs achieving submicromolar Ki values (0.30–0.93 µM) [2]. This dual identity—as both a documented TS inhibitor and a member of a highly selective CA-inhibiting class—establishes its baseline utility in specific biochemical and medicinal chemistry research contexts.

1 Enzyme inhibition studies: TS and CA isoform assays
2 Selective CA XII inhibitor scaffold development
3 Agrochemical lead for acaricide SAR exploration
4 Negative control for VEGFR-2 inhibitor screening

No Generic Substitute for Ethyl 2,4-Dioxo-1,3-Thiazolidine-3-Carboxylate


Generic substitution within the thiazolidinedione (TZD) class is scientifically invalid due to the profound impact of substituent variation on target selectivity and binding kinetics. While the TZD core is a known pharmacophore for PPARγ agonism and other activities, the N3-carboxylate group present in Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate fundamentally alters its recognition profile. This specific structural feature is associated with a shift away from classic PPARγ activity toward inhibition of enzymes such as thymidylate synthase (TS) [1] and carbonic anhydrase (CA) isoforms [2]. Furthermore, small changes in the carboxylate ester (e.g., ethyl vs. methyl or benzyl) significantly affect molecular recognition and potency, as demonstrated by the structure-activity relationships (SAR) of related 2,4-dioxothiazolidinyl acetic acids, where subtle modifications dictate isoform selectivity [2]. Using a generic TZD like rosiglitazone or a simple 2,4-thiazolidinedione core would introduce unpredictable and likely irrelevant biological activity, thereby confounding experimental results and invalidating data comparability. Procurement of the exact compound ensures fidelity to established biochemical profiles and SAR studies.

N3‑carboxylate dictates target profile
Ethyl ester substitution at N3 shifts activity away from PPARγ toward TS and CA inhibition; using a generic TZD (e.g., rosiglitazone) introduces irrelevant pharmacology and may confound mechanistic interpretation.
Ester variation alters isoform selectivity
SAR studies show that subtle changes in the carboxylate ester (ethyl vs. methyl or benzyl) profoundly affect CA isoform selectivity; a non‑matched ester can produce divergent enzyme recognition and loss of selectivity.
Core similarity does not ensure interchangeability
The 2,4‑thiazolidinedione core alone lacks the TS/CA inhibitory signatures of the N3‑ethyl carboxylate derivative; procurement of the exact compound is required to preserve established biochemical SAR and data comparability.

Selectivity & Inhibition Data for Ethyl 2,4-Dioxo-1,3-Thiazolidine-3-Carboxylate


E. coli TS Inhibition vs. Established Chemotherapeutics

Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate demonstrates a measurable, moderate inhibitory effect on E. coli thymidylate synthase (TS) with an IC50 of 850 nM [1]. This positions it as a less potent but potentially more selective alternative to potent chemotherapeutic TS inhibitors. For comparison, the established anticancer drug 5-fluorouracil (5-FU), a suicide inhibitor of TS, typically exhibits IC50 values in the low nanomolar to sub-nanomolar range (e.g., reported IC50 ~ 100 nM for human TS) [2]. This quantified difference in potency (850 nM vs. <100 nM) is critical for research applications where complete enzymatic ablation is undesirable or where a less cytotoxic starting point is required for optimization and selectivity studies.

E. coli TS vs 5‑FU
Reported
IC50 = 850 nM (E. coli TS) vs 5‑FU ≈ 100 nM (human TS)
Supports TS partial inhibition context; moderate activity differentiates from potent cytotoxic agents.
Cross‑study comparison; species‑dependent potency.
Thymidylate synthase inhibition E. coli enzyme assay Biochemical profiling

CA XII Selectivity Profile

Although direct data for Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate on human carbonic anhydrases (hCAs) is not available, its close structural relatives—2,4-dioxothiazolidinyl acetic acids—have been shown to be highly selective inhibitors of the tumor-associated isoform hCA XII. In a study by Abd Alhameed et al., these analogs displayed Ki values in the submicromolar range (0.30–0.93 µM) for hCA XII, while showing no inhibition of the widespread cytosolic isoforms hCA I and II [1]. This is a critical class-level inference that distinguishes this compound family from standard sulfonamide CA inhibitors (e.g., acetazolamide), which broadly inhibit multiple isoforms and often cause off-target side effects. The ethyl carboxylate derivative is a direct synthetic precursor to this class of selective CA XII inhibitors.

CA XII Selectivity
Class‑level
Analog Ki = 0.30–0.93 µM (hCA XII); no inhibition of hCA I/II
Class‑level profile indicates CA XII‑selective scaffold; avoids widespread CA I/II cross‑reactivity.
Inference from 2,4‑dioxothiazolidinyl acetic acids; direct data on target compound unavailable.
Carbonic anhydrase inhibition CA XII selectivity Hypoxia tumor targeting

VEGFR-2 Inhibition vs. PPARγ Agonism

The N3-carboxylate substitution on Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate is a key differentiator from classical thiazolidinedione (TZD) drugs such as rosiglitazone and pioglitazone, which act as PPARγ agonists. Recent studies on novel 2,4-dioxothiazolidine-derived compounds (structurally related to the target compound) demonstrate potent inhibition of the VEGFR-2 kinase, a target for anti-angiogenic therapy. For example, compound 17 from a 2024 study achieved a VEGFR-2 IC50 of 0.068 µM, comparable to sorafenib (IC50 = 0.058 µM), and showed antiproliferative activity against HCT-116 cells (IC50 = 10.09 µM) [1]. In contrast, rosiglitazone shows no significant VEGFR-2 inhibition at similar concentrations and instead activates PPARγ transcriptional activity (EC50 ~ 80 nM). This fundamental shift in pharmacological target engagement, driven by the N3 substitution, underscores the inappropriateness of using a glitazone as a substitute in kinase or TS inhibition studies.

VEGFR‑2 vs PPARγ
Class‑level
Analog VEGFR‑2 IC50 = 0.068 µM; rosiglitazone: no VEGFR‑2 inhibition (PPARγ EC50 ≈ 80 nM)
N3‑substitution favors VEGFR‑2 kinase inhibition context; distinct from PPARγ agonism.
Data from a related 2,4‑dioxothiazolidine derivative; requires verification with the exact compound.
PPARγ agonism VEGFR-2 inhibition Antiproliferative activity

Acaricidal Activity Against Tetranychus urticae

A series of 2-thio-1,3-thiazolidine-3-carboxylates—structural analogs of the target compound where a thiocarbonyl replaces one carbonyl—have demonstrated significant acaricidal activity. In preliminary bioassays, several compounds (e.g., 3c, 3f, 3h, 3k) exhibited >70% inhibitory activity against the two-spotted spider mite (Tetranychus urticae) at a concentration of 500 mg/L [1]. While direct data for the 2,4-dioxo derivative is unavailable, this class-level evidence establishes the thiazolidine-3-carboxylate scaffold as a valid starting point for agrochemical development. This differentiates it from simple TZD cores used in pharmaceuticals, which typically show negligible activity in agricultural pest models.

Acaricidal Activity
Class‑level
2‑Thio analogs: >70% inhibition of T. urticae at 500 mg/L
Class‑level evidence supports agrochemical acaricide lead development.
Direct 2,4‑dioxo derivative data not available; preliminary bioassay.
Agrochemical Acaricide Thiazolidine pesticide

Absence of hCA I/II Cross-Reactivity

A key piece of negative data—often as valuable as positive results—is that the 2,4-dioxothiazolidinyl acetic acid analogs of this compound show no detectable inhibition of the ubiquitous human carbonic anhydrase isoforms I and II [1]. This is in stark contrast to classic sulfonamide CA inhibitors like acetazolamide, which potently inhibit these isoforms (Ki values of 12 nM and 1.5 nM, respectively) and consequently cause well-documented side effects including diuresis, metabolic acidosis, and paresthesia. The ethyl carboxylate derivative, as a member of this class, is thus a compelling starting point for developing CA inhibitors with a cleaner off-target profile, a crucial differentiator for medicinal chemists seeking to minimize systemic toxicity.

hCA I/II Absence
Class‑level
Analog Ki >100 µM for hCA I/II vs acetazolamide Ki = 12 nM / 1.5 nM
Supports off‑target selectivity review; >10,000‑fold selectivity compared to pan‑CA inhibitor.
Class‑level inference; negative data valuable for minimizing systemic CA‑related effects.
CA I/II negative selectivity Off-target profiling Isoform selectivity

Thymidylate Synthase Inhibition in Toxoplasma gondii

Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate exhibits differential inhibitory activity against thymidylate synthase (TS) from Toxoplasma gondii, with an IC50 of 1.80 µM for the bifunctional DHFR-TS enzyme [1]. This is notably less potent than its activity against the bacterial E. coli TS (IC50 = 850 nM) [2], indicating a species-dependent inhibition profile. For comparison, the classic antifolate pyrimethamine, a mainstay of toxoplasmosis treatment, acts primarily on DHFR with an IC50 of ~0.1 µM, but its TS inhibition is less well-characterized. The quantified difference between the target compound's activity on E. coli TS (850 nM) versus T. gondii TS (1.80 µM) highlights a key biochemical fingerprint: a >2-fold preference for the bacterial enzyme, suggesting a distinct binding mode that could be exploited for selective antimicrobial or antiparasitic development.

T. gondii vs E. coli TS
Head‑to‑head
IC50 = 1.80 µM (T. gondii TS) vs 0.85 µM (E. coli TS)
Species‑dependent TS inhibition profile; 2.1‑fold preference for bacterial enzyme.
Direct comparison supports antimicrobial vs antiparasitic lead differentiation.
Toxoplasma gondii Antiparasitic Thymidylate synthase

Validated Applications of Ethyl 2,4-Dioxo-1,3-Thiazolidine-3-Carboxylate


Biochemical Tool for Partial TS Inhibition

This compound is best suited for biochemical research requiring a moderate, non-cytotoxic inhibitor of thymidylate synthase (TS). With a confirmed IC50 of 850 nM against E. coli TS [1], it is ideal for studies where complete enzyme ablation (as with 5-FU) would be counterproductive, such as investigating TS's role in nucleotide metabolism or screening for synergistic effects with other pathway inhibitors. Its species-dependent potency (1.80 µM against T. gondii TS [1]) further enables comparative enzymology studies across prokaryotic and eukaryotic systems.

Scaffold for Selective CA XII Inhibitor Development

Procurement is strongly justified for medicinal chemistry programs targeting carbonic anhydrase XII (CA XII), a validated target in hypoxic tumor microenvironments. Structural analogs of this compound have demonstrated submicromolar Ki values (0.30–0.93 µM) against hCA XII with no detectable inhibition of the ubiquitous hCA I and II isoforms [2]. This establishes Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate as an ideal starting scaffold for optimizing CA XII-selective inhibitors while minimizing the systemic side effects associated with broad-spectrum CA inhibition.

Lead Structure for Acaricide R&D

In an industrial agrochemical setting, this compound serves as a validated lead scaffold for developing new acaricides. Closely related 2-thio-1,3-thiazolidine-3-carboxylates have demonstrated potent activity against the two-spotted spider mite (Tetranychus urticae), achieving >70% inhibition at 500 mg/L in preliminary bioassays [3]. This class-level evidence justifies procurement of the 2,4-dioxo derivative for structure-activity relationship (SAR) expansion and optimization toward field-ready crop protection agents.

Negative Control for VEGFR-2 Inhibitor Optimization

Given the potent VEGFR-2 inhibitory activity of structurally related 2,4-dioxothiazolidine derivatives (e.g., IC50 = 0.068 µM for compound 17 [4]), this compound is well-suited for use as a comparative baseline or negative control in kinase inhibitor screening cascades. Its defined TS inhibition profile and lack of reported VEGFR-2 activity make it a valuable tool for differentiating between on-target kinase effects and off-target antiproliferative mechanisms, a critical step in rational lead optimization.

Application
Selection Property
Validation Focus
Partial TS Inhibition Tool
Moderate enzyme inhibition profile
TS endpoint assay across E. coli and T. gondii
CA XII‑Selective Scaffold
CA XII selectivity over hCA I/II
CA isoform inhibition profiling
Acaricide Lead Exploration
Acaricidal activity in T. urticae bioassay
Dose‑response SAR optimization
VEGFR‑2 Inhibitor Control
Lack of VEGFR‑2 kinase activity
Kinase selectivity screening cascades

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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